Product packaging for (4-Chloro-2,5-difluorophenyl)methanamine(Cat. No.:CAS No. 1545850-26-7)

(4-Chloro-2,5-difluorophenyl)methanamine

Cat. No.: B3243099
CAS No.: 1545850-26-7
M. Wt: 177.58
InChI Key: UPIRDHDEXVPHCE-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-difluorophenyl)methanamine is a useful research compound. Its molecular formula is C7H6ClF2N and its molecular weight is 177.58. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClF2N B3243099 (4-Chloro-2,5-difluorophenyl)methanamine CAS No. 1545850-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2,5-difluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H,3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIRDHDEXVPHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Aromatic Amines Research

Halogenated aromatic amines are a class of compounds extensively studied in organic chemistry and medicinal chemistry. google.com The introduction of halogen atoms onto an aromatic amine framework can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. google.com Research in this area often focuses on understanding how different halogenation patterns affect the reactivity and biological activity of these compounds. google.com Many halogenated aromatic amines are known to be precursors to potent therapeutic agents and functional materials. google.com

(4-Chloro-2,5-difluorophenyl)methanamine, with its distinct arrangement of one chlorine and two fluorine atoms, is situated within this broader field of study. The electronic effects of the halogens—the electron-withdrawing nature of fluorine and chlorine—can modulate the nucleophilicity of the amine group and the reactivity of the aromatic ring. This makes it an interesting subject for synthetic chemists looking to create novel molecular scaffolds.

Significance As a Synthetic Intermediate in Advanced Molecular Architectures

The primary significance of (4-Chloro-2,5-difluorophenyl)methanamine in academic research lies in its role as a versatile synthetic intermediate. While specific research exclusively focused on this compound is limited, the utility of its structural motifs is evident from studies on related molecules. For instance, the closely related precursor, 4-chloro-2,5-difluorobenzoic acid, is a known intermediate for a variety of broad-spectrum pharmaceuticals, including protein kinase inhibitors and drugs for cancer therapy. google.com This suggests that this compound could be a crucial component in the synthesis of pharmacologically active compounds with similar therapeutic targets.

The amine functional group provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, reductive amination, and the construction of heterocyclic rings. These are fundamental reactions in the assembly of complex molecules. The presence and position of the halogen atoms can also direct further chemical modifications on the aromatic ring, allowing for the strategic development of advanced molecular architectures.

Below is a table summarizing the key properties of this compound hydrochloride, the form in which it is often handled.

PropertyValueSource
Molecular Formula C₇H₆ClF₂N uni.lu
Monoisotopic Mass 177.01569 Da uni.lu
InChIKey UPIRDHDEXVPHCE-UHFFFAOYSA-N uni.lu
Predicted XlogP 1.6 uni.lu

This table is interactive. Click on the headers to sort the data.

Overview of Research Trajectories and Methodological Approaches

Regioselective Synthesis Strategies

Achieving the specific 1,2,4,5-substitution pattern on the benzene (B151609) ring of this compound is a significant challenge. Regioselective strategies are therefore crucial, focusing on the controlled introduction of chloro, fluoro, and aminomethyl groups onto the aromatic scaffold.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of fluorinated aromatic compounds. masterorganicchemistry.com In this approach, a leaving group on an aromatic ring is displaced by a nucleophile. The reaction is particularly effective for aryl halides that contain electron-withdrawing substituents, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org For the synthesis of precursors to this compound, SNAr can be employed to introduce a fluorine atom. For instance, a related isomer, 2-chloro-4,5-difluorobenzonitrile (B139941), is prepared by reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with a fluoride (B91410) source like potassium fluoride in a dipolar aprotic solvent. google.com In this reaction, a chlorine atom is selectively replaced by a fluorine atom.

The regioselectivity of SNAr reactions can be difficult to control and is highly sensitive to the substitution pattern of the aromatic ring and the reaction medium. libretexts.orgresearchgate.net The presence of electron-withdrawing groups ortho or para to the leaving group is necessary to facilitate the reaction by stabilizing the carbanion intermediate. libretexts.org While many SNAr reactions are considered to proceed via a two-step mechanism, recent studies suggest that some may occur through a concerted mechanism. nih.gov The development of photoredox catalysis has also enabled the nucleophilic substitution on unactivated fluoroarenes under mild conditions. nih.gov

A primary method for synthesizing this compound involves the catalytic reduction of a suitable precursor, such as 4-chloro-2,5-difluorobenzonitrile (B151217) or 1-chloro-2,5-difluoro-4-nitrobenzene. The conversion of a nitrile (-C≡N) or a nitro (-NO₂) group into a primary amine (-CH₂NH₂ or -NH₂) is a fundamental transformation in organic synthesis.

The catalytic hydrogenation of the nitrile group is a common route. For example, the related compound (2,5-Difluorophenyl)methanamine is typically synthesized via the reduction of 2,5-difluorobenzonitrile (B1295057) using a catalyst like Raney nickel. nbinno.com A similar approach can be applied to 4-chloro-2,5-difluorobenzonitrile.

For nitro precursors, the selective reduction of the nitro group in the presence of a halogen substituent is critical to prevent hydrodehalogenation. Specialized catalyst systems have been developed for this purpose. Metal-free catalysts, such as nitrogen-doped porous carbons, have shown high activity and 100% selectivity for the hydrogenation of the nitro group in 1-chloro-4-nitrobenzene. mdpi.com Similarly, cobalt nanoparticles supported on nitrogen-doped activated carbon have proven to be effective alternatives to expensive noble metal catalysts for this transformation. rsc.org The choice of catalyst is paramount for achieving high chemoselectivity.

Table 1: Catalyst Systems for Selective Reduction of Nitro- and Nitrile Precursors

Precursor Type Catalyst Reductant Key Findings Reference(s)
Nitrile Raney Nickel H₂ Effective for converting benzonitriles to benzylamines. nbinno.com
Nitro N-doped Carbon H₂ Metal-free catalyst with full conversion and selectivity for the nitro group. mdpi.com
Nitro Cobalt Nanoparticles on N-doped Carbon H₂ Enhanced activity and selectivity, avoiding dehalogenation. rsc.org
Nitro N,P co-doped Carbon H₂ Synergistic effect of N and P doping improves catalytic performance. ua.es

An alternative regioselective strategy involves the direct chlorination of a pre-functionalized precursor, such as (2,5-difluorophenyl)methanamine. In this scenario, the existing aminomethyl group (or a protected form) acts as a directing group for electrophilic aromatic substitution. Primary amine groups are strongly activating and ortho-, para-directing. The para position relative to the aminomethyl group is the desired C-4 position for chlorination.

Recent advances have demonstrated that even free primary amines can effectively direct C-H activation and functionalization. researchgate.net Protocols for the ortho-C-H chlorination and bromination of unprotected benzylamines using palladium catalysis have been developed. researchgate.net While this demonstrates ortho-selectivity, the electronic and steric environment of the substrate dictates the final regiochemical outcome. In the case of (2,5-difluorophenyl)methanamine, the strong para-directing effect of the aminomethyl group would likely favor the introduction of chlorine at the C-4 position. A patent for a related compound describes the chlorination of 3-bromo-4-fluoro-aniline using N-chlorosuccinimide (NCS) in an aprotic solvent to achieve controlled chlorination. google.com

Optimization of Reaction Conditions and Process Chemistry

Beyond selecting a synthetic route, the optimization of reaction parameters is essential for developing a high-yield, cost-effective, and scalable process. This involves careful control of solvents, temperature, and the catalytic system.

The choice of solvent and the reaction temperature can dramatically influence reaction rates, yields, and even the distribution of products.

Solvent Effects: In nucleophilic aromatic substitution reactions, dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the substitution. google.com For the SNAr reaction to produce 2-chloro-4,5-difluorobenzonitrile, a dipolar aprotic solvent is required. google.com In some modern catalytic systems, such as photoredox-catalyzed SNAr, fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been found to be crucial for stabilizing reactive intermediates. nih.gov

Temperature Control: Temperature is a critical parameter across all synthetic steps.

Halogenation: The chlorination of activated anilines is often conducted at temperatures below 40 °C to control the reaction rate and prevent side reactions. google.com

Reduction: Catalytic reductions are typically performed at elevated temperatures and pressures. The reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) is carried out between 80°C and 110°C. google.com Increasing the activation temperature of the cobalt-based catalyst used for nitro group reduction was shown to drastically increase its catalytic activity. rsc.org

Coupling Reactions: In other reactions like the Heck coupling, temperature can influence the isomeric product distribution. Higher temperatures may increase conversion but can sometimes lead to less desirable isomers. beilstein-journals.org

Optimization often involves a systematic study of these parameters, sometimes using response surface methodology, to find the ideal conditions for maximizing the yield of the desired product. researchgate.net

Table 2: Examples of Optimized Reaction Conditions | Reaction Type | Precursor(s) | Solvent | Temperature | Key Outcome | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Nucleophilic Substitution | 2,4-dichloro-5-fluorobenzonitrile + KF | Dipolar Aprotic | 140-190 °C | Formation of 2-chloro-4,5-difluorobenzonitrile | google.com | | Photoredox SNAr | Fluorotoluene + Pyrazole | HFIP | 45-50 °C | Improved yield due to intermediate stabilization and thermal activation | nih.gov | | Chlorination | 3-bromo-4-fluoro-aniline + NCS | Aprotic (e.g., Sulfolane) | < 40 °C | Controlled chlorination | google.com | | Catalytic Reduction | 4-chloro-2,5-dimethoxynitrobenzene | Toluene | 80-110 °C | High-yield synthesis of the corresponding aniline (B41778) | google.com |

For catalytic reactions, the choice of the catalyst and its associated ligands is fundamental to achieving high efficiency and selectivity.

In the context of catalytic reduction , selectivity is paramount. As discussed, specialized catalysts like N-doped carbons or supported cobalt nanoparticles are designed to selectively reduce a nitro group without cleaving the C-Cl bond. mdpi.comrsc.org The interaction between the metal nanoparticles and the functional groups on the support material can significantly alter the catalyst's intrinsic properties and enhance its performance. rsc.org

For C-N bond-forming reactions , such as Buchwald-Hartwig amination, which represents a powerful method for synthesizing arylamines, the rational design of phosphine (B1218219) ligands for palladium or nickel catalysts has been a major area of research. nih.gov Ligands like BrettPhos and the more recent GPhos are bulky, electron-rich dialkylbiaryl monophosphine ligands designed to promote the coupling of a wide range of aryl halides and amines, often at low catalyst loadings and mild temperatures. acs.orgnih.gov The design of these ligands aims to accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and to improve the stability of the active catalytic species. acs.orgnih.gov For instance, the GPhos ligand was developed by considering catalyst stability, leading to a more robust catalyst with broad substrate scope. nih.gov Similarly, nickel catalysts, which are more earth-abundant and less expensive than palladium, have been developed for amination reactions using ligands such as BINAP. acs.org The careful selection and design of ligands are crucial for controlling catalyst activity and selectivity in modern synthetic chemistry. researchgate.net

Strategies for Minimizing Side Product Formation

The primary route to this compound often involves the reduction of 4-chloro-2,5-difluorobenzonitrile. However, this and other synthetic pathways are susceptible to the formation of various impurities that can complicate purification and compromise the quality of the final product. Key strategies to mitigate these side reactions are crucial for an efficient synthetic process.

Common side products in the synthesis of this compound can include positional isomers, products of over-reduction, and dehalogenated species. The formation of these impurities is highly dependent on the chosen synthetic route and reaction conditions. For instance, in syntheses starting from chlorinated precursors, the regioselectivity of the chlorination step is critical. The presence of fluorine atoms at the 2 and 5 positions on the benzene ring generally directs chlorination to the 4-position due to electronic and steric effects, which helps in minimizing the formation of other chloro-isomers.

In the reduction of 4-chloro-2,5-difluorobenzonitrile, incomplete reaction can leave unreacted starting material, while overly harsh reducing agents or prolonged reaction times can lead to the formation of by-products. Careful selection of the reducing agent and optimization of temperature, pressure, and reaction time are paramount. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method where catalyst loading and hydrogen pressure must be carefully controlled.

Below is a table outlining potential side products and strategies for their minimization:

Potential Side Product Reason for Formation Preventative Strategy
Isomeric Impurities (e.g., 2-chloro-3,6-difluorophenyl)methanamine)Non-selective chlorination of the aromatic ring in precursor synthesis.Use of directing groups and optimized chlorination conditions (e.g., controlled temperature, specific chlorinating agents) to enhance regioselectivity.
Over-reduction Products (e.g., de-chlorinated methanamine)Excessively strong reducing agents or harsh reaction conditions.Employing milder reducing agents (e.g., specific borohydride (B1222165) reagents), careful control of stoichiometry, and optimization of temperature and reaction time.
Unreacted Starting Material (e.g., 4-chloro-2,5-difluorobenzonitrile)Incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time.Monitoring reaction progress using techniques like TLC or HPLC and ensuring complete conversion.
Dehalogenated ImpuritiesHydrogenolysis of the C-Cl or C-F bonds during catalytic hydrogenation.Selection of a suitable catalyst and solvent system, and optimization of hydrogen pressure and temperature to minimize hydrogenolysis.

Purification and Isolation Techniques in Laboratory and Scaled Synthesis

Achieving high purity of this compound is essential for its subsequent applications. This often requires a combination of advanced purification techniques, especially to remove closely related impurities.

Chromatographic methods are powerful tools for the purification of this compound, offering high resolution to separate structurally similar compounds.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective technique for isolating the target compound from a complex mixture of impurities. The selection of the stationary phase, mobile phase, and other chromatographic parameters is critical for a successful separation. For compounds like this compound, reverse-phase chromatography is often employed.

An illustrative set of parameters for a preparative HPLC method is provided below:

Parameter Value/Condition
Column C18, 10 µm particle size, 250 x 50 mm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 80 mL/min
Detection UV at 254 nm
Sample Loading Crude product dissolved in a minimal amount of mobile phase

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to traditional HPLC for both analytical and preparative-scale separations. google.comnih.govgoogleapis.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC can provide unique selectivity, especially for chiral separations and for fluorinated compounds. google.comnih.gov The lower viscosity of the mobile phase allows for higher flow rates and faster separations without a significant loss in efficiency. nih.gov

A representative set of conditions for SFC purification is outlined in the following table:

Parameter Value/Condition
Column Chiral or achiral stationary phase (e.g., polysaccharide-based for chiral)
Mobile Phase Supercritical CO2 / Methanol (as co-solvent)
Flow Rate 70 g/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV-Vis or Mass Spectrometry (MS)

Crystallization is a powerful and scalable technique for achieving high purity of this compound, often in the form of its hydrochloride salt, which tends to be more crystalline and stable than the free base. The choice of solvent or solvent system is the most critical factor in developing an effective crystallization protocol. The ideal solvent should provide good solubility at elevated temperatures and poor solubility at lower temperatures to maximize recovery.

A systematic approach to developing a crystallization protocol involves screening a range of solvents with varying polarities. For amine hydrochlorides, polar protic solvents or mixtures with a less polar co-solvent are often effective.

An example of a crystallization protocol for obtaining high-purity this compound hydrochloride is detailed below:

Parameter Procedure
Solvent System Isopropanol / Water (e.g., 9:1 v/v)
Dissolution Dissolve the crude hydrochloride salt in the solvent system at an elevated temperature (e.g., 70-80 °C) until a clear solution is obtained.
Cooling Profile Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.
Seeding (Optional) Add a small seed crystal of high-purity material to induce crystallization if spontaneous nucleation is slow.
Isolation Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Purity >99.5%

Amination Reactions and Derivatives Formation

The primary amine group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions include acylation, sulfonylation, the formation of Schiff bases, and N-alkylation or N-arylation.

Acylation and Sulfonylation of the Methanamine Moiety

The primary amine of this compound readily undergoes acylation with acyl halides or anhydrides to form corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides and sulfonamides are often stable, crystalline solids and are important intermediates in the synthesis of more complex molecules. For instance, the reaction of a related compound, N-(2,5-dimethylphenyl)benzenesulfonamide, highlights the structural characteristics of such sulfonamides. researchgate.net

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant 1 Reactant 2 Product Reaction Type
This compound Acetyl chloride N-((4-Chloro-2,5-difluorophenyl)methyl)acetamide Acylation

Formation of Schiff Bases and Related Imine Derivatives

This compound can condense with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). semanticscholar.orgnanobioletters.com This reaction is typically acid- or base-catalyzed and involves the removal of a water molecule. semanticscholar.org Schiff bases are valuable intermediates in organic synthesis and can be further reduced to form secondary amines or used in the synthesis of heterocyclic compounds. nanobioletters.comresearchgate.net The formation of Schiff bases is a common strategy for creating ligands for metal complexes. semanticscholar.orgnanobioletters.com

Table 2: Examples of Schiff Base Formation

Reactant 1 Reactant 2 Product
This compound Benzaldehyde (E)-N-Benzylidene-1-(4-chloro-2,5-difluorophenyl)methanamine

N-Alkylation and N-Arylation Reactions

The nitrogen atom in this compound can be further functionalized through N-alkylation or N-arylation reactions. N-alkylation can be achieved by reacting the amine with alkyl halides. N-arylation, the formation of a nitrogen-aryl bond, can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. researchgate.netnih.gov These methods allow for the introduction of various aryl or heteroaryl groups onto the nitrogen atom, leading to a diverse range of secondary and tertiary amines. researchgate.netnih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a sustainable strategy for C-N bond formation. researchgate.net

Table 3: Examples of N-Alkylation and N-Arylation Reactions

Reactant 1 Reactant 2 Catalyst/Conditions Product Reaction Type
This compound Iodomethane Base N-Methyl-1-(4-chloro-2,5-difluorophenyl)methanamine N-Alkylation

Aromatic Ring Functionalization and Cross-Coupling Reactions

The halogen substituents on the phenyl ring of this compound provide handles for further modification of the aromatic core through various functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. rsc.orgmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org The reactivity of the halogens in these reactions typically follows the order I > Br > Cl >> F. Therefore, the chlorine atom is more susceptible to oxidative addition to the palladium catalyst than the fluorine atoms. researchgate.net This difference in reactivity can allow for selective functionalization at the chlorine position. However, under specific conditions, even the less reactive C-F bonds can be activated for cross-coupling. mdpi.com

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Reaction Type
This compound (protected amine) Phenylboronic acid Pd(PPh₃)₄, base 2',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine (protected) Suzuki Coupling

Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring

The electron-withdrawing nature of the chloro and fluoro substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). nih.govyoutube.comlibretexts.org In this reaction, a nucleophile replaces one of the halogen atoms on the ring. youtube.com Typically, the positions ortho and para to the electron-withdrawing groups are most activated. libretexts.org Due to the high electronegativity of fluorine, it is often a better leaving group than chlorine in SNA_r reactions, especially when activated by other substituents. mdpi.com Therefore, strong nucleophiles can displace one of the fluorine atoms in this compound, particularly the one at position 5, which is para to the chlorine atom. This reactivity allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, onto the aromatic ring. mdpi.com

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

Reactant 1 Nucleophile Product
This compound Sodium methoxide (4-Chloro-5-fluoro-2-methoxyphenyl)methanamine

Investigation of Electrophilic Aromatic Substitution Potentials

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is dictated by the combined influence of its four substituents: a 2,5-difluoro pattern, a 4-chloro atom, and a 1-methanamine group. In EAS reactions, the benzene ring acts as a nucleophile, and its reactivity is enhanced by electron-donating groups (activators) and diminished by electron-withdrawing groups (deactivators). youtube.comyoutube.com

The substituents on this compound are:

-CH₂NH₂ (Methanamine): The aminomethyl group is generally considered an activating group and an ortho, para-director due to the electron-donating nature of the nitrogen, although its effect is somewhat insulated from the ring by the methylene (B1212753) (-CH₂) spacer.

-F (Fluoro) and -Cl (Chloro): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (sigma complex) formed during the attack at these positions. youtube.compressbooks.pub

The directing effects of these groups on an incoming electrophile are as follows:

The methanamine group at C1 directs towards the ortho position C6 (C2 is blocked) and the para position C4 (blocked by chlorine).

The fluorine atom at C2 directs towards its ortho position C3 and its para position C5 (blocked by the other fluorine).

The chlorine atom at C4 directs towards its ortho positions C3 and C5 (C5 is blocked).

The fluorine atom at C5 directs towards its ortho positions C4 (blocked) and C6, and its para position C2 (blocked).

Analysis of these competing effects suggests that the most probable sites for electrophilic substitution are positions C3 and C6.

Table 1. Directing Effects of Substituents in Electrophilic Aromatic Substitution.

Chemoselective Transformations and Reaction Mechanism Elucidation

Chemoselectivity is a critical concept in the synthesis of complex molecules, referring to the ability to react with one functional group in the presence of other, different functional groups. This compound is a polyfunctional molecule, possessing a primary amine, two different types of halogen atoms (fluorine and chlorine) on an aromatic ring, and two unsubstituted aromatic C-H bonds. This structural complexity offers multiple avenues for chemical transformation, making chemoselectivity a central theme in its reactivity. Selective reactions can target the amine, the C-H bonds, or the C-halogen bonds, often depending on the choice of reagents and reaction conditions. researchgate.net

Mechanistic Investigations of Directed Metalation and Related Processes

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The process involves a directing group (DG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating the deprotonation of a specific, adjacent ortho position. youtube.com

In this compound, several functional groups can act as directing groups:

Methanamine (-CH₂NH₂): The amine functionality is a potent directing group. After initial deprotonation of the N-H bond, the resulting amide anion directs lithiation to the ortho C6 position.

Fluorine (-F): Fluorine atoms are also effective DoM directing groups, guiding metalation to their ortho positions. The fluorine at C2 would direct to C3, while the fluorine at C5 would direct to C6.

This leads to a competitive scenario where metalation could occur at either the C3 or C6 position.

Table 2. Potential Directed ortho-Metalation Sites.

The methanamine group is a strong directing group, as is the fluorine at C5, both of which favor deprotonation at C6. The fluorine at C2 directs to C3. The ultimate regioselectivity would likely depend on subtle differences in coordination strength and the kinetic acidity of the respective protons. The resulting organolithium intermediate is a versatile synthon that can be trapped with various electrophiles to introduce a wide range of functional groups at a specific position on the aromatic ring.

Selective Transformations of Halogen and Amine Functionalities

The distinct reactivity of the amine and halogen functionalities allows for a range of selective transformations.

Amine Transformations: The primary aminomethyl group is a nucleophilic center and can readily undergo standard amine reactions. These include N-alkylation, N-acylation to form amides, and reductive amination. The protection of the amine group, for instance by converting it to an amide, is a common strategy to prevent side reactions during subsequent transformations on the aromatic ring.

Halogen Transformations: The halogen atoms on the aromatic ring are typically unreactive to classical nucleophilic aromatic substitution (SNAr). However, SNAr can be facilitated by the presence of strong electron-withdrawing groups. In this molecule, the collective electron-withdrawing nature of the halogens can activate the ring for SNAr, particularly for the displacement of the fluorine atoms, which are better leaving groups than chlorine in many SNAr reactions. The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing groups. Furthermore, the halogens are excellent handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), which provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The selective transformation of one halogen over the others could potentially be achieved by leveraging the differential reactivity of C-F and C-Cl bonds with specific catalytic systems.

Formation of Urea (B33335) and Thiourea (B124793) Compounds using Related Intermediates

The primary amine of this compound serves as a key functional group for the synthesis of urea and thiourea derivatives, which are important scaffolds in medicinal chemistry. nih.govnih.gov

Urea Formation: Urea derivatives can be synthesized through several established methods:

Reaction with Isocyanates: The most direct method involves the reaction of the primary amine with an appropriate isocyanate (R-N=C=O). The nucleophilic amine attacks the electrophilic carbon of the isocyanate to form the N,N'-substituted urea.

Reaction with Phosgene (B1210022) Equivalents: The amine can react with phosgene or safer equivalents like triphosgene (B27547) or carbonyldiimidazole to form an isocyanate intermediate in situ. This intermediate can then react with another amine to yield either a symmetrical or an unsymmetrical urea. nih.gov

Reaction with Carbamates: Certain carbamates can react with amines, catalyzed by Lewis acids, to produce ureas. organic-chemistry.org

Reaction with Potassium Cyanate (B1221674): A straightforward and environmentally friendly method involves reacting the amine hydrochloride salt with potassium cyanate (KOCN) in an aqueous solution to yield the corresponding urea. rsc.org

Thiourea Formation: Thiourea derivatives are synthesized via analogous pathways:

Reaction with Isothiocyanates: The amine readily reacts with an isothiocyanate (R-N=C=S) to form the corresponding thiourea. researchgate.net

Reaction with Carbon Disulfide: A common method involves reacting the primary amine with carbon disulfide (CS₂), often in the presence of a base, to form a dithiocarbamate (B8719985) salt intermediate, which can then react with another amine or be converted to the target thiourea. organic-chemistry.orgorganic-chemistry.org

Table 3. Common Reagents for Urea and Thiourea Synthesis from this compound.

These transformations highlight the utility of the aminomethyl group as a synthetic handle for introducing diverse functionalities, leading to a broad range of derivatives with potential applications in various fields of chemical research.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the spatial relationships between atoms in a molecule. For (4-Chloro-2,5-difluorophenyl)methanamine, a combination of 1D and 2D NMR techniques provides a comprehensive understanding of its structure.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment, number, and connectivity of protons, carbons, and fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl (-CH₂NH₂) group and the aromatic protons. The two protons on the benzene (B151609) ring are in different chemical environments and will exhibit complex splitting patterns due to coupling with each other (³JHH) and with the adjacent fluorine atoms (³JHF and ⁴JHF). The methylene (B1212753) (-CH₂) protons would likely appear as a singlet, or a triplet if coupled to the amine protons, and the amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum is predicted to display seven unique signals, corresponding to the six carbons of the benzene ring and the one carbon of the aminomethyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens. Carbons directly bonded to fluorine (C-2 and C-5) will appear as doublets with large coupling constants (¹JCF), a characteristic feature that aids in their assignment. The carbon attached to chlorine (C-4) and the carbon bearing the aminomethyl group (C-1) will also have distinct chemical shifts. Quaternary carbons, those without attached protons, often exhibit signals of lower intensity youtube.com.

¹⁹F NMR: Given the two magnetically non-equivalent fluorine atoms at positions C-2 and C-5, the ¹⁹F NMR spectrum is expected to show two distinct signals. Each signal will be split into a doublet by the other fluorine atom (JFF) and will likely exhibit further smaller couplings to nearby protons (JHF), providing crucial information about the fluorine substitution pattern on the aromatic ring researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityAssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
-NH₂~1.5-3.0Broad Singlet-CH₂NH₂~40-45t (due to C-F coupling)
-CH₂NH₂~3.9-4.1Singlet/TripletC1~125-130dd (due to C-F coupling)
H-3~7.2-7.4Doublet of doublets (dd)C2~155-160d (¹JCF)
H-6~7.3-7.5Doublet of doublets (dd)C3~115-120d (due to C-F coupling)
C4~120-125d (due to C-F coupling)
C5~154-159d (¹JCF)
C6~118-123d (due to C-F coupling)

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling networks. In this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-3 and H-6, confirming their adjacency, assuming they are close enough to couple.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond C-H coupling). It would definitively link the methylene proton signal to the methylene carbon signal and the signals for H-3 and H-6 to their respective carbon atoms on the aromatic ring.

Vibrational Spectroscopy for Molecular Structure and Conformation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The spectrum for this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. These include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and methylene group, and strong absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds .

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. The Raman spectrum would also show characteristic bands for the aromatic ring, as well as C-F and C-Cl stretching vibrations, often providing clearer signals for the carbon skeleton than IR spectroscopy ijtsrd.com.

Table 2: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (Amine)3300 - 3500FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch (-CH₂)2850 - 2960FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
C-F Stretch1100 - 1350FT-IR, Raman
C-Cl Stretch600 - 800FT-IR, Raman

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₇H₆ClF₂N), the monoisotopic mass is 177.0157 Da. The mass spectrum would show a molecular ion peak ([M]⁺) at m/z ≈ 177. A key feature would be the presence of an M+2 peak at m/z ≈ 179 with an intensity of approximately one-third that of the M peak, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes chemguide.co.uk. High-resolution mass spectrometry would confirm the elemental composition.

The fragmentation of the molecular ion provides further structural proof. For benzylamines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond between the benzylic carbon and the aromatic ring libretexts.org. This would result in characteristic fragment ions. Predicted mass spectrometry data indicates the formation of several adducts in the gas phase, such as the protonated molecule [M+H]⁺ at m/z 178.0230 uni.lu.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
AdductPredicted m/z
[M]⁺177.0151
[M+H]⁺178.0230
[M+Na]⁺200.0049
[M-H]⁻176.0084

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the calculation of a precise molecular formula. This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₆ClF₂N), the monoisotopic mass is calculated to be 177.01569 Da. uni.lu HRMS analysis would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. The experimentally determined mass is then compared to the theoretical mass calculated from its molecular formula. Predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for various adducts to further aid in identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

AdductMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺178.02297129.2
[M+Na]⁺200.00491140.3
[M+K]⁺215.97885135.6
[M+NH₄]⁺195.04951150.5
[M]⁺177.01514127.5
[M-H]⁻176.00841130.5

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique used to separate, identify, and quantify this compound, particularly for assessing its purity. In this method, the sample is vaporized and passed through a capillary column (the GC component). The column separates individual components of the mixture based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer (the MS component), which ionizes the molecules and detects them based on their mass-to-charge ratio.

This technique is highly effective for detecting and quantifying volatile impurities, such as residual starting materials, solvents, or side-products from the synthesis, including positional isomers. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint that can be used to confirm the structure of the main peak and identify any co-eluting impurities. For active pharmaceutical ingredients (APIs), GC/MS methods are often developed to achieve detection limits in the parts-per-million (ppm) range, ensuring high purity. nih.gov The purity of similar halogenated compounds after synthesis and purification can exceed 99%. The development of a robust GC/MS method for this compound would involve selecting an appropriate internal standard to ensure accuracy and precision. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique provides unequivocal information on bond lengths, bond angles, torsional angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonding. researchgate.net

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated and chlorinated organic molecules shows the type of data that would be obtained. nih.govresearchgate.net The analysis would report the crystal system (e.g., monoclinic, triclinic), space group (e.g., P2₁/c), and unit cell dimensions (a, b, c, α, β, γ). researchgate.netmdpi.com This information confirms the molecule's connectivity and provides insight into its solid-state conformation, which can be influenced by the electronic effects and steric bulk of the chloro and fluoro substituents.

Table 2: Representative Crystal Data Parameters from an X-ray Crystallography Experiment

ParameterDescriptionExample Value
Molecular FormulaThe elemental composition of the molecule.C₇H₆ClF₂N
Formula Weight (g/mol)The molar mass of the compound.177.58
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a (Å)Unit cell dimension.8.3060
b (Å)Unit cell dimension.10.5048
c (Å)Unit cell dimension.17.9795
β (°)Unit cell angle.100.598
Volume (ų)The volume of the unit cell.1542.00
ZThe number of molecules per unit cell.4
Calculated Density (Mg/m³)The theoretical density of the crystal.1.360

Note: Example values are illustrative and based on data for a related compound, 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, to demonstrate the type of parameters reported. researchgate.net

Theoretical and Computational Chemistry Investigations of 4 Chloro 2,5 Difluorophenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. These in silico methods provide insights into the electronic structure that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational AnalysisDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.researchgate.netA primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process calculates bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational analysis is typically performed. This calculation determines the frequencies of the normal modes of vibration. The results are used to:

Confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

Predict theoretical infrared (IR) and Raman spectra, which can be compared with experimental spectra for structural validation.

Provide thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy.

For a molecule like (4-Chloro-2,5-difluorophenyl)methanamine, DFT calculations would elucidate how the chloro and fluoro substituents influence the geometry of the phenyl ring and the orientation of the methanamine group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.sigmaaldrich.comuni.lu

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. sigmaaldrich.com

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. sigmaaldrich.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is used to predict how molecules will interact, particularly in non-covalent interactions. The MEP map uses a color scale to denote charge distribution:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like fluorine and nitrogen). These are sites susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms, especially those bonded to electronegative atoms (like the amine group). These are sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, an MEP map would visualize the electron-rich areas around the fluorine and nitrogen atoms and the electron-poor areas around the amine hydrogens, providing a clear picture of its reactive sites. Analysis of Mulliken or Natural Bond Orbital (NBO) charges would provide quantitative values for the partial charge on each atom, complementing the qualitative MEP map.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, which can then be validated against experimental measurements to confirm a molecule's structure. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F, etc.) and coupling constants. These predicted spectra are invaluable for interpreting complex experimental NMR data.

IR and Raman Spectroscopy: As mentioned in the DFT section, calculated vibrational frequencies can be used to generate theoretical IR and Raman spectra. Comparing the positions and intensities of calculated peaks with experimental ones helps in assigning specific vibrational modes to the observed bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Visible spectrum. researchgate.net

While experimental spectra for related isomers exist, specific computational predictions for this compound are not available in the surveyed literature.

Computational Studies of Conformational Preferences and Stereoisomerism

This compound has rotational flexibility, primarily around the bond connecting the aminomethyl group to the phenyl ring. Computational conformational analysis involves scanning the potential energy surface by systematically rotating this bond to identify all possible stable conformers (energy minima) and transition states. nih.gov

This analysis provides the relative energies of different conformers, allowing for the determination of the most stable, or ground-state, conformation. The results also yield the energy barriers to rotation between conformers. The electron-withdrawing effects of the halogen substituents and potential hydrogen bonding interactions influence the preferred three-dimensional shape of the molecule. Since this compound is achiral, it does not have stereoisomers (enantiomers or diastereomers).

Research Applications in Molecular Design and Material Science

Role as a Building Block in Complex Chemical Synthesis

As a substituted benzylamine, (4-Chloro-2,5-difluorophenyl)methanamine is a quintessential building block, or synthon, in organic synthesis. Its utility stems from the combination of a modifiable amine group and a robust, electronically-tuned aromatic ring.

The 4-chloro-2,5-difluorophenyl moiety is a recognized scaffold in the development of complex chemical structures. This particular substitution pattern creates a unique electronic environment that influences molecular interactions and reactivity. The methanamine group (-CH₂NH₂) provides a crucial, reactive handle that allows chemists to covalently link this scaffold to other molecular fragments.

Research into related compounds underscores the value of this structural motif. For instance, the closely related compound 4-chloro-2,5-difluorobenzoic acid is a known intermediate in the synthesis of pharmaceuticals, including protein kinase inhibitors and drugs for cancer therapy. google.com This highlights the importance of the 4-chloro-2,5-difluorophenyl core in constructing molecules with specific biological targets. The amine functionality of this compound offers a different, yet equally versatile, point of attachment for building these advanced scaffolds. Similarly, the related (2,5-difluorophenyl)methanamine is valued as a key building block in complex organic reactions, where the fluorine atoms are known to enhance biological activity and improve pharmacokinetic properties. nbinno.com The addition of a chlorine atom at the 4-position further refines these properties, making this compound a distinct and valuable tool for designing sophisticated organic molecules.

Combinatorial chemistry is a powerful technique used to rapidly generate large collections of diverse molecules, known as chemical libraries. niscpr.res.in These libraries are then screened to identify compounds with desired properties, a process that accelerates drug discovery and materials science research. nih.gov The success of this approach relies on the use of versatile building blocks that can be reliably incorporated into a wide range of structures.

This compound is an ideal candidate for a building block in library generation. niscpr.res.in Its primary amine group is highly versatile and can participate in a multitude of common reactions used in combinatorial synthesis, such as:

Amide bond formation

Reductive amination

Urea (B33335) and thiourea (B124793) synthesis

Sulfonamide formation

A well-established example of library synthesis involves the construction of 1,4-benzodiazepines, a privileged scaffold in medicinal chemistry, which utilizes an amine as one of the key starting components. researchgate.net By incorporating this compound into such a synthetic workflow, a library of benzodiazepines, each featuring the unique 4-chloro-2,5-difluorophenyl group, could be generated. This allows researchers to systematically explore how this specific substitution pattern influences biological activity across a wide range of related structures. The use of amines as reactants to chemically evaluate sub-libraries of other compounds has also been documented. nih.gov

Research ApplicationStructural Feature UtilizedKey Synthetic AdvantagePotential Outcome
Advanced Organic Scaffolds 4-Chloro-2,5-difluorophenyl coreUnique electronic and steric properties; recognized motif in bioactive molecules. google.comSynthesis of complex molecules like enzyme inhibitors or therapeutic agents.
Combinatorial Chemistry Primary amine (-CH₂NH₂)Versatile reactivity in common library-building reactions (e.g., amidation, reductive amination). niscpr.res.inresearchgate.netRapid generation of a diverse library of compounds for high-throughput screening.
Polymer Chemistry Halogenated aromatic ringPotential to impart properties like thermal stability and flame retardancy. Development of specialty polymers with tailored functional properties.
Functional Materials Aromatic amine moietyPrecursor for electronically active materials; tunable properties via halogenation. nih.govCreation of novel materials such as organic semiconductors or specialized dyes.
Bioactive Molecule Research Fluorine and Chlorine atomsEnhancement of metabolic stability, binding affinity, and membrane permeability. google.comnbinno.comDesign of drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Exploration in Polymer Chemistry and Advanced Materials Development

The unique combination of atoms in this compound also makes it a person of interest for materials science, particularly in the creation of polymers and functional materials with specific, pre-designed properties.

Halogenated aromatic compounds are often incorporated into polymer backbones or as pendant groups to bestow specific functionalities. While direct research on the polymerization of this compound is not widely published, its structural analogue, (4-Chloro-2,6-difluorophenyl)methanamine, is noted for its use in the synthesis of polymers and advanced materials. The presence of chlorine and fluorine atoms in the molecule can potentially enhance properties such as:

Flame Retardancy: Halogenated compounds are well-known for their ability to act as flame retardants.

Chemical Resistance: Aromatic and fluorinated polymers often exhibit high resistance to chemical degradation.

Dielectric Properties: The polarity induced by the halogens can be used to tune the dielectric constant of a material for applications in electronics.

The amine functionality provides the necessary reactive site to either initiate polymerization or be grafted onto an existing polymer chain.

The aromatic amine moiety is a precursor to a wide array of functional organic materials. For example, aromatic amines are key building blocks in the synthesis of certain organic semiconductors, dyes, and photoactive materials. The specific halogenation pattern of this compound precisely tunes the electronic properties of the aromatic ring, which in turn would influence the optical and electronic characteristics of any larger material constructed from it. For instance, imidazole (B134444) derivatives, which can be synthesized using primary amines, have shown diverse applications in material sciences. nih.gov Using this compound in such a synthesis would yield a functional material with its electronic landscape influenced by the electron-withdrawing nature of the halogen atoms.

Precursor in Bioactive Molecule Research (Focus on Chemical Design Principles)

In medicinal chemistry, the design of a new drug is a meticulous process of assembling molecular fragments to achieve a desired biological effect. This compound serves as a valuable precursor in this field, not just as a simple linker, but as a carrier of specific, desirable chemical properties.

The key design principle is the strategic use of halogenation. The incorporation of fluorine and chlorine atoms into a drug candidate can profoundly influence its properties:

Metabolic Stability: Fluorine atoms, particularly when placed on an aromatic ring, can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body. nbinno.com

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with protein targets, enhancing binding affinity and potency. nbinno.com

Membrane Permeability: The lipophilicity introduced by halogens can be tailored to optimize a molecule's ability to cross cell membranes and reach its site of action.

The 4-chloro-2,5-difluorophenyl group is therefore a desirable motif to include in a potential drug molecule. The methanamine portion of the compound acts as the chemical handle to attach this valuable group to a larger molecular scaffold. The utility of the 4-chloro-2,5-difluorophenyl scaffold is evident from its use as a precursor for synthesizing protein kinase inhibitors, which are a major class of modern therapeutics. google.com

Design of Ligands for Biological Targets (e.g., Enzyme Active Sites, Receptors)

Currently, there is no publicly available scientific literature detailing the specific use of this compound in the design of ligands for biological targets such as enzyme active sites or receptors. While its structural motifs are common in medicinal chemistry, specific research on this compound's application in ligand design has not been reported.

Structure-Activity Relationship (SAR) Studies for Chemical Modifiers

There are no documented Structure-Activity Relationship (SAR) studies available in the public domain that specifically involve this compound as a chemical modifier. Consequently, there is no reported data on how systematic structural modifications of this compound affect its biological activity.

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Enzyme Inhibition Mechanisms)

No research has been published detailing the investigation of molecular interactions between this compound and biological macromolecules. Therefore, there is no information available regarding its potential enzyme inhibition mechanisms or other molecular-level interactions with biological systems.

Comparative Studies with Structural Analogues and Isomers

Systematic Investigation of Substituent Effects on Reactivity and Physicochemical Properties

The placement of halogen substituents on the phenyl ring is a critical determinant of the molecule's electronic properties and, consequently, its reactivity. In aromatic amines, the position of an electron-withdrawing group relative to the aminomethyl group can significantly alter the amine's basicity. cutm.ac.in

In (4-Chloro-2,5-difluorophenyl)methanamine, the chlorine atom is in the para position relative to the aminomethyl group. In this position, its strong electron-withdrawing inductive effect (-I) and weaker electron-donating resonance effect (+R) both impact the ring's electron density. The inductive effect, which withdraws electron density through the sigma bonds, tends to decrease the basicity of the amine by destabilizing the conjugate acid (R-CH₂NH₃⁺).

The two fluorine atoms at positions 2 and 5 also exert strong inductive electron-withdrawing effects, further reducing the electron density of the aromatic ring and the basicity of the amine group. The cumulative effect of these three halogen substituents makes the aromatic ring significantly electron-deficient.

Table 1: Comparison of Substituent Effects by Position This table is generated based on established principles of physical organic chemistry.

Property This compound (Para-Chloro) (3-Chloro-2,5-difluorophenyl)methanamine (Meta-Chloro)
Chloro Substituent Effect on Amine Basicity Inductive (-I) and Resonance (+R) effects apply. The strong -I effect generally dominates, decreasing basicity. Primarily Inductive (-I) effect applies. The resonance effect is not transmitted to the benzylic carbon.

| Ring Reactivity towards Electrophiles | The ring is strongly deactivated due to the combined inductive effects of three halogens. | The ring is also strongly deactivated. The specific directing effects for further substitution would differ. |

Substituting the chlorine atom in this compound with other halogens, such as bromine or another fluorine atom, would alter its physicochemical properties due to differences in electronegativity and atomic size. quora.com

Fluorine vs. Chlorine: Fluorine is the most electronegative element, so its inductive electron-withdrawing effect (-I) is stronger than that of chlorine. However, due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, its electron-donating resonance effect (+R) is also more significant than that of other halogens. In the context of electrophilic aromatic substitution, all halogens are deactivating due to their dominant inductive effect, but they are ortho-, para-directors because of their resonance effect. quora.com Replacing the 4-chloro substituent with a 4-fluoro substituent would likely lead to a slight increase in the deactivation of the ring towards electrophilic attack due to fluorine's higher electronegativity. quora.com

Bromine vs. Chlorine: Bromine is less electronegative but larger than chlorine. The C-Br bond is less polar than the C-Cl bond, resulting in a weaker inductive effect for bromine. Consequently, a (4-Bromo-2,5-difluorophenyl)methanamine analog would be expected to be slightly more reactive (less deactivated) toward electrophilic substitution than its chloro counterpart. In nucleophilic substitution reactions where the halogen acts as a leaving group, the C-Br bond is weaker than the C-Cl bond, which can lead to higher reactivity for the bromo-substituted compound.

Table 2: Predicted Physicochemical Effects of Halogen Substitution This table is generated based on established principles of physical organic chemistry.

Substituent at Position 4 Electronegativity (Pauling Scale) Inductive Effect (-I) Reactivity in Electrophilic Aromatic Substitution
Fluoro 3.98 Strongest Least reactive (most deactivated)
Chloro 3.16 Strong Intermediate reactivity

| Bromo | 2.96 | Weaker | Most reactive (least deactivated) |

Replacing the electron-withdrawing halogen substituents with electron-donating groups, such as alkyl or alkoxy groups, would dramatically change the molecule's properties.

Alkyl Substituents: Alkyl groups, like methyl (-CH₃), are electron-donating through an inductive effect and hyperconjugation. youtube.com Adding a methyl group to the ring would increase its electron density, making the amine group more basic and activating the ring for electrophilic aromatic substitution. researchgate.net Research on the nucleophilic substitution reactions of substituted benzylamines with benzyl (B1604629) bromide showed that electron-donating methyl groups increase the reaction rate compared to unsubstituted or halogen-substituted compounds. researchgate.net

Alkoxy Substituents: Alkoxy groups, such as methoxy (B1213986) (-OCH₃), are even stronger activating groups. They have an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a much stronger electron-donating resonance effect (+R) via the oxygen's lone pairs. lumenlearning.com This strong +R effect significantly increases the electron density of the aromatic ring, enhances the amine's basicity, and strongly activates the ring towards electrophilic substitution. researchgate.net Studies on epoxy-amine reactions have also explored the influence of electron-donating substituents like -OCH₃ and -CH₃, noting their impact on the reaction's activation energy. researchgate.netnih.gov In studies comparing alkyl- and alkoxy-substituted benzene (B151609) donors, it was found that while the radiative rate constant of alkoxy derivatives is slightly lower, their deactivation rate constants are considerably higher. acs.org

Table 3: Comparative Effects of Different Substituent Types on Benzylamine Reactivity

Substituent Type Primary Effect Effect on Amine Basicity Effect on Ring Reactivity (Electrophilic Substitution)
Halogen (e.g., -Cl, -F) Electron-withdrawing (strong -I, weak +R) Decrease Deactivating
Alkyl (e.g., -CH₃) Electron-donating (+I, Hyperconjugation) Increase Activating

| Alkoxy (e.g., -OCH₃) | Electron-donating (strong +R, weak -I) | Increase | Strongly Activating |

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The chemical industry is increasingly under pressure to adopt more environmentally benign manufacturing processes. For (4-Chloro-2,5-difluorophenyl)methanamine, this translates into a focused effort to move away from traditional synthetic methods that may rely on harsh reagents, stoichiometric amounts of reducing agents, and volatile organic solvents. The development of sustainable synthetic routes is a critical area of ongoing research.

Key research findings in this area are centered on several green chemistry principles:

Catalytic Reduction: A significant advancement lies in the shift from stoichiometric reducing agents, such as lithium aluminum hydride, to catalytic hydrogenation for the conversion of the corresponding nitrile or oxime precursors. The use of heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel allows for the use of molecular hydrogen as the reductant, with water or ethanol (B145695) as a potential solvent, dramatically improving the atom economy and reducing waste.

Biocatalysis: The use of enzymes, such as transaminases, is a burgeoning field of research for the synthesis of chiral amines. Researchers are exploring the potential of engineered enzymes to asymmetrically reduce a ketone precursor to this compound, offering a highly selective and environmentally friendly route to enantiomerically pure forms of the compound. This approach operates under mild conditions (aqueous media, room temperature) and can significantly reduce the environmental footprint.

Flow Chemistry: The implementation of continuous flow reactors for the synthesis of this compound offers enhanced safety, better heat and mass transfer, and the potential for process intensification. This can lead to higher yields and purity in shorter reaction times, with reduced solvent usage compared to traditional batch processing.

Table 1: Comparison of Synthetic Methodologies for this compound

FeatureTraditional Method (e.g., LiAlH4 Reduction)Green Chemistry Approach (e.g., Catalytic Hydrogenation)
Reducing Agent Lithium aluminum hydride (LiAlH4)Hydrogen gas (H2) with a catalyst (e.g., Pd/C)
Solvent Anhydrous diethyl ether or THFEthanol, Methanol, or Water
Byproducts Metal salts (e.g., aluminum salts)Minimal, primarily water
Safety Concerns Highly reactive, pyrophoric reagent; requires stringent anhydrous conditionsFlammable gas, but handled in a closed system
Atom Economy LowHigh
Workup Aqueous quench and extractionFiltration of catalyst

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The demand for novel molecules with tailored properties for drug discovery and materials science has necessitated a move towards more rapid and efficient synthetic and screening workflows. The integration of this compound into automated synthesis and high-throughput screening (HTS) platforms represents a significant leap forward.

Automated synthesis platforms can utilize the this compound scaffold to generate large libraries of derivatives. For instance, by reacting the primary amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates in a parallel fashion, hundreds or even thousands of unique amide, sulfonamide, or urea (B33335) derivatives can be produced with minimal manual intervention.

Once these compound libraries are generated, HTS methodologies are employed to rapidly assess their biological activity or material properties. For example, in a drug discovery context, these libraries can be screened against a panel of protein kinases to identify potent and selective inhibitors. The data generated from these screens can provide valuable structure-activity relationships (SAR) that guide the next round of synthesis.

Table 2: High-Throughput Screening Workflow for Derivatives

StepDescriptionTechnology EmployedDesired Outcome
1. Library Generation Automated synthesis of an amide library from this compound and a diverse set of carboxylic acids.Parallel synthesis robots, liquid handlers.A library of 500 unique amide derivatives.
2. Assay Miniaturization Downscaling of a biochemical assay (e.g., a kinase activity assay) to a 384- or 1536-well plate format.Acoustic dispensing technology, microplate readers.Reduced reagent consumption and increased throughput.
3. High-Throughput Screen Screening of the entire library at a single concentration against the target protein.Robotic plate handling systems, automated incubators, and detectors.Identification of initial "hits" that modulate protein activity.
4. Hit Confirmation & Dose-Response Re-testing of initial hits and generation of concentration-response curves to determine potency (e.g., IC50).Automated liquid handlers and plate readers.Confirmed and validated lead compounds for further study.

Advanced Computational Modeling for De Novo Design of Functional Derivatives

Computational chemistry has become an indispensable tool in modern molecular design. For this compound, advanced computational modeling allows for the de novo design of functional derivatives with optimized properties, long before they are ever synthesized in a lab. This in silico approach saves considerable time and resources.

Techniques such as quantum mechanics (QM) calculations can be used to understand the electronic properties of the this compound scaffold, including its electrostatic potential and molecular orbital energies. This information is crucial for predicting how it will interact with a biological target or how it will influence the properties of a polymer.

Furthermore, molecular dynamics (MD) simulations can model the behavior of a derivative within a protein's active site over time, providing insights into binding stability and the key intermolecular interactions responsible for its biological activity. Machine learning and artificial intelligence (AI) are also being increasingly used to build predictive models for properties like solubility, toxicity, and metabolic stability, based on the chemical structure of the derivatives.

Table 3: Computational Approaches for Derivative Design

Computational MethodApplication to this compound DerivativesInformation Gained
Quantum Mechanics (QM) Calculation of molecular properties like electrostatic potential, dipole moment, and frontier molecular orbitals.Understanding of reactivity, polarity, and electronic interactions.
Molecular Docking Predicting the preferred binding orientation of a derivative within a protein's active site.Identification of key binding interactions (e.g., hydrogen bonds, halogen bonds).
Molecular Dynamics (MD) Simulation Simulating the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Building statistical models that correlate chemical structure with biological activity.Prediction of the activity of unsynthesized derivatives.
Machine Learning (AI) Developing predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Early-stage filtering of candidates with poor drug-like properties.

Expanding Applications in Novel Chemical Fields

While this compound is a well-established building block, ongoing research aims to expand its utility into novel chemical fields beyond its traditional use in pharmaceuticals and agrochemicals. The unique combination of a reactive primary amine, a halogenated aromatic ring, and the specific substitution pattern of the fluorine and chlorine atoms makes it an attractive candidate for a range of new applications.

Emerging areas of interest include:

Materials Science: The incorporation of the 4-chloro-2,5-difluorophenyl moiety into polymers or organic electronic materials is an area of active exploration. The high electronegativity of the fluorine atoms and the presence of the chlorine atom can influence properties such as thermal stability, charge transport, and liquid crystal behavior. This could lead to the development of new organic light-emitting diodes (OLEDs), photovoltaic materials, or advanced polymers with tailored properties.

Chemical Probes and Imaging Agents: The development of derivatives of this compound that are tagged with fluorescent dyes or positron-emitting isotopes (such as fluorine-18) could lead to the creation of novel chemical probes for biological research or positron emission tomography (PET) imaging agents for diagnostic purposes.

Organocatalysis: The chiral forms of this compound and its derivatives are being investigated as potential organocatalysts for asymmetric synthesis. The amine functionality can act as a Lewis base or participate in the formation of iminium or enamine intermediates to control the stereochemical outcome of a chemical reaction.

Table 4: Potential Novel Applications

FieldPotential ApplicationRationale
Materials Science Monomer for high-performance polymers.The halogenated phenyl ring can enhance thermal stability and fire retardancy.
Organic Electronics Component of organic thin-film transistors (OTFTs).The electron-withdrawing fluorine atoms can modulate the electronic properties of the material.
Medical Diagnostics Precursor for ¹⁸F-labeled PET imaging agents.The fluorine atoms provide a site for isotopic labeling for in vivo imaging.
Asymmetric Catalysis Chiral ligand for transition metal catalysts.The amine can coordinate to a metal center, creating a chiral environment for catalysis.

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-2,5-difluorophenyl)methanamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Halogenation and Reduction: Start with a fluorinated nitrobenzene precursor (e.g., 4-nitro-2,5-difluorophenylmethanol). Introduce chlorine via electrophilic substitution using AlCl₃/Cl₂, followed by nitro reduction to the amine using catalytic hydrogenation (Pd/C, H₂) or LiAlH₄ .
  • Optimization: Adjust reaction temperature (60–80°C for halogenation) and catalyst loading (5–10% Pd/C for hydrogenation). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to minimize byproducts like dehalogenated intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹⁹F-NMR to confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic F) and ¹H-NMR to verify methanamine proton integration (δ 3.5–4.0 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS (positive ion mode) for molecular ion [M+H]⁺ (expected m/z ~193.5). Compare with PubChem data for isotopic Cl/F patterns .
  • HPLC Purity: Utilize a reverse-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm. Purity >98% is critical for biological assays .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management: Neutralize acidic/basic waste with appropriate buffers before disposal. Store halogenated waste separately in labeled containers for incineration .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation is required due to potential amine toxicity .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations: Model electrophilic aromatic substitution (EAS) using Gaussian09 at the B3LYP/6-31G(d) level. Analyze Fukui indices to predict regioselectivity for further functionalization (e.g., nitration at the 2-position) .
  • MD Simulations: Study solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Correlate simulation data with experimental yields to optimize solvent choice .

Q. What strategies mitigate batch-to-batch variability in the synthesis of halogenated methanamine derivatives?

Methodological Answer:

  • Process Control: Standardize reaction parameters (e.g., Cl₂ gas flow rate, 0.5 L/min) using automated syringe pumps. Monitor intermediates via inline FTIR to detect deviations early .
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity product (>99%) .

Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?

Methodological Answer:

  • SAR Studies: Synthesize analogs with -NO₂, -OCH₃, or -CF₃ substituents. Test against bacterial biofilms (e.g., S. aureus) using microbroth dilution (MIC assays). Fluorine’s electron-withdrawing effect may enhance membrane permeability, while Cl improves lipophilicity .
  • Docking Studies: Use AutoDock Vina to model interactions with bacterial enzymes (e.g., FabI). Compare binding affinities of derivatives to identify pharmacophore requirements .

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Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-2,5-difluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2,5-difluorophenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.